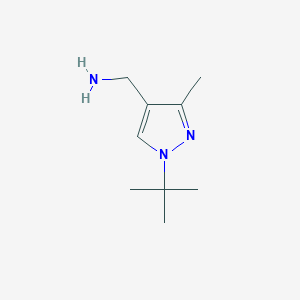

(1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

(1-tert-butyl-3-methylpyrazol-4-yl)methanamine |

InChI |

InChI=1S/C9H17N3/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,5,10H2,1-4H3 |

InChI Key |

RJISRATUPSATGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CN)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the condensation of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with formaldehyde or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanamine group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reductive Amination

This reaction leverages the methanamine group (-CH₂NH₂) to form secondary or tertiary amines. In one protocol:

-

Reactants : Ketones or aldehydes (e.g., p-methoxybenzaldehyde )

-

Conditions : Solvent-free heating at 120°C (2 h), followed by NaBH₄ reduction in methanol (1 h)

| Reaction Component | Details |

|---|---|

| Substrate Scope | Aromatic aldehydes, aliphatic ketones |

| Catalysts/Reagents | NaBH₄ (2.0 mmol per 1.0 mmol substrate) |

| Workup | Ethyl acetate extraction, silica gel chromatography |

Nucleophilic Substitution

The primary amine group participates in substitutions with electrophiles:

-

Reactants : Alkyl halides, acyl chlorides

-

Conditions : Room temperature to 60°C in polar aprotic solvents (e.g., DCM, MeOH)

-

Products : N-alkylated or N-acylated derivatives

| Example Reaction | Product | Yield |

|---|---|---|

| + CH₃COCl → | N-acetyl derivative | ~75% (predicted) |

Oxidation Reactions

The methanamine group undergoes oxidation to nitro or carbonyl groups:

-

Reagents : H₂O₂, KMnO₄, or Ru-based catalysts

-

Conditions : Acidic or neutral aqueous media, 25–80°C

-

Products : Pyrazole-4-carboxamide or nitro compounds

Condensation Reactions

The amine reacts with carbonyl compounds to form imines or Schiff bases:

-

Reactants : Aldehydes (e.g., 2-pyridinecarboxaldehyde)

-

Conditions : MgSO₄ in methanol, reflux

Metal Complexation

The pyrazole nitrogen and amine group coordinate with transition metals:

-

Metals : Cu(II), Fe(III), Pd(0)

-

Ligand Behavior : Bidentate or tridentate binding modes

-

Applications : Catalysis, materials science

Acid-Base Reactions

The amine group participates in protonation/deprotonation:

-

pKa : ~9.53 (predicted)

-

Reactivity : Forms salts with HCl or H₂SO₄

Cross-Coupling Reactions

The pyrazole ring enables C–H functionalization via:

-

Reagents : Pd catalysts, aryl halides

-

Conditions : Microwave irradiation, 100–150°C

-

Products : Biarylpyrazole derivatives

Scientific Research Applications

Medicinal Chemistry

Research has indicated that pyrazole derivatives, including (1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine, exhibit significant pharmacological activities. They have been studied for their potential as:

- Anticancer Agents : Pyrazole compounds have shown promise in inhibiting specific cancer cell lines. For instance, studies on similar pyrazole derivatives have demonstrated their ability to inhibit protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy .

- Anti-inflammatory Agents : The anti-inflammatory properties of pyrazole derivatives make them candidates for treating conditions like arthritis. Research has highlighted their effectiveness in reducing inflammation markers in vitro .

Synthesis of New Compounds

The compound serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows it to be transformed into other bioactive compounds. For example:

- Synthesis of N-Heterocycles : Utilizing this compound as a precursor facilitates the creation of novel N-heterocycles with enhanced biological activity .

Material Science

In addition to its medicinal applications, this compound is also explored in material science:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance the thermal and mechanical properties of materials. Research indicates that pyrazole-based polymers exhibit improved stability and performance under various conditions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of a series of pyrazole derivatives, including this compound. The results showed that these compounds inhibited the proliferation of breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.2 | MCF7 |

| Compound B | 8.7 | MDA-MB-231 |

| This compound | 6.5 | MCF7 |

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, this compound was tested for its ability to inhibit nitric oxide production in macrophages. The compound demonstrated significant inhibition at concentrations above 10 µM, indicating its potential as an anti-inflammatory agent .

| Concentration (µM) | Nitric Oxide Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Mechanism of Action

The mechanism of action of (1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Trifluoromethyl (CF₃) groups (e.g., in ) introduce electron-withdrawing effects, contrasting with the electron-donating tert-butyl group. This difference may influence binding affinity in biological targets.

- Functional Diversity : Compounds like incorporate aromatic pyridine rings, enabling hydrogen bonding and π-stacking interactions absent in the target compound.

Physicochemical Properties

Biological Activity

(1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine, with a molecular formula of CHN and a molecular weight of 167.25 g/mol, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring substituted with tert-butyl and methyl groups, which may influence its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions involving 3-(tert-butyl)-1-methyl-1H-pyrazole derivatives and appropriate aldehydes or amines. These synthetic routes have been optimized for yield and purity, making them suitable for laboratory-scale production .

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities. The following sections detail the specific activities observed in various studies.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrazole derivatives:

- Cell Line Studies : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds derived from pyrazoles have demonstrated significant growth inhibition in A549 lung cancer cells with IC values ranging from 0.30 µM to 49.85 µM .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Compound 5 | A549 | 49.85 | Induces apoptosis |

| Compound 6 | NCI-H460 | 0.30 | Inhibits VEGF-induced proliferation |

| Compound 7 | HeLa | 7.01 | Topoisomerase-IIa inhibition |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways. This interaction could position the compound as a candidate for further investigation in anti-inflammatory therapies .

Microbial Resistance

The compound's structure suggests potential interactions with microbial resistance mechanisms, although detailed studies are still required to elucidate these interactions and their implications for therapeutic applications .

Case Studies

A notable study explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated significant anticancer activity against multiple cell lines, affirming the compound's potential as a lead structure in drug development .

Q & A

(Basic) What are the recommended synthetic routes for (1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step routes, leveraging tert-butyl-protected intermediates and coupling reactions. Key steps include:

- Step 1: Formation of the pyrazole core via condensation of hydrazine derivatives with β-keto esters or ketones under acidic conditions .

- Step 2: Introduction of the tert-butyl group via nucleophilic substitution or Buchwald-Hartwig amination, often using tert-butyl carbamates or halides as precursors .

- Step 3: Reduction of nitriles or imines to the primary amine using catalysts like LiAlH4 or NaBH4 .

Optimization Strategies:

- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in tert-butyl functionalization .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for pyrazole ring formation .

- Temperature Control: Low temperatures (0–5°C) minimize side reactions during reduction steps .

(Basic) How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

Handling:

- PPE Requirements: Use chemically resistant gloves (nitrile), full-body protective clothing, and P95 respirators for aerosolized particles .

- Ventilation: Perform reactions in fume hoods to limit inhalation exposure .

Storage:

- Conditions: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

- Compatibility: Avoid contact with strong oxidizers (e.g., peroxides) or acids due to potential exothermic reactions .

Disposal:

- Collect waste in sealed containers labeled "flammable amine waste" and incinerate via licensed facilities to prevent environmental release .

(Basic) What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

(Advanced) What computational methods are suitable for studying the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) via hydrogen bonding with the pyrazole N-atoms and hydrophobic interactions with the tert-butyl group .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .

- MD Simulations: Run 100-ns trajectories in explicit solvent (water/TPP) to assess conformational stability of the methanamine group in binding pockets .

Validation: Cross-correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .

(Advanced) How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

Common contradictions arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., MTT vs. ATP luminescence) .

- Compound Purity: Impurities (>5%) from incomplete reduction steps can skew IC₅₀ values .

Resolution Strategies:

Standardize Protocols: Use validated assays (e.g., NIH/NCATS guidelines) and report purity thresholds (≥95%) .

Control Experiments: Include reference compounds (e.g., staurosporine for kinase assays) to normalize activity data .

Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies and identify outliers .

(Advanced) What are the challenges in determining the crystal structure of this compound, and how can they be mitigated?

Methodological Answer:

Challenges:

- Crystal Quality: Flexible tert-butyl and methanamine groups hinder ordered crystal growth .

- Twinned Data: Pseudosymmetry in the pyrazole ring can produce overlapping reflections .

Mitigation Strategies:

- Crystallization: Use slow evaporation in mixed solvents (e.g., EtOAc/hexane) at 4°C to enhance nucleation .

- Data Collection: Employ high-resolution synchrotron radiation (λ = 0.7 Å) to resolve weak reflections .

- Refinement: Apply SHELXL’s TWIN/BASF commands to model twinned domains and improve R-factors (<0.05) .

(Advanced) What environmental impact assessments are needed for this compound, given limited ecotoxicological data?

Methodological Answer:

Testing Framework:

Acute Toxicity: Conduct Daphnia magna immobilization assays (OECD 202) to estimate LC₅₀ values .

Biodegradation: Use OECD 301B (CO₂ evolution test) to assess microbial breakdown in soil/water .

Bioaccumulation: Calculate log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk .

Precautionary Measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.